molecular formula C19H18N4OS2 B2531494 3-[[4-Phenyl-5-(propylthio)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one CAS No. 847401-01-8

3-[[4-Phenyl-5-(propylthio)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one

Cat. No. B2531494
CAS RN: 847401-01-8
M. Wt: 382.5
InChI Key: WTGJIGYDGCMYAE-UHFFFAOYSA-N
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Description

The compound "3-[[4-Phenyl-5-(propylthio)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one" is a heterocyclic molecule that appears to be a derivative of benzothiazole. Benzothiazoles are an important class of compounds with a wide range of biological activities, including antitumor, antimicrobial, and antidiabetic properties . The structure of the compound suggests that it may have potential pharmacological applications, given the biological relevance of its core benzothiazole and triazole moieties.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves cyclization reactions and the functionalization of the core structure. For example, fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized using Jacobsen cyclization of precursor thiobenzanilides . Similarly, the synthesis of 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b]benzothiazole-3-yl)propan-1-one involves the reaction of 4-propionyl-3-(4-substitutedphenylamino)isoxazol-5(2H)-one with a 2-chlorobenzothiazole group and triethylamine under reflux conditions . These methods could potentially be adapted for the synthesis of the compound , although the specific synthetic route is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The compound of interest likely contains additional substituents, such as a triazole ring and a propylthio group, which may influence its electronic and steric properties. The crystal structure and spectroscopic characterization of related compounds, such as 5-benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-1,2,4-triazol-3(4H)-ones, have been studied using various techniques including X-ray crystallography and DFT calculations .

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. For instance, the synthesis of 1,2,4-oxadiazolo[4,5-d][1,5]benzothiazepine derivatives containing 2-phenyl-1,2,3-triazole involves a 1,3-dipolar cycloaddition reaction . The presence of a triazole moiety in the compound of interest suggests that it may also be amenable to similar cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their substituents. For example, fluorinated benzothiazoles exhibit potent cytotoxicity against certain cancer cell lines . The antimicrobial and anti-inflammatory activities of thiazolidin-4-one derivatives have been evaluated, indicating that the substitution pattern on the benzothiazole core can significantly affect biological activity . The compound "this compound" may also display unique physical and chemical properties that could be explored for potential therapeutic applications.

Scientific Research Applications

Benzothiazole Derivatives in Drug Discovery

Benzothiazoles, including compounds like 3-[[4-Phenyl-5-(propylthio)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one, have been identified as a crucial scaffold in pharmaceutical chemistry due to their broad spectrum of biological activities. Kamal et al. (2015) highlighted the significance of benzothiazole and its derivatives in medicinal chemistry, pointing out their antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and especially their potential as antitumor agents. The structural simplicity and ease of synthesis of benzothiazole make it a favorable moiety for developing new therapeutic agents, particularly in oncology (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Plastic Scintillators and Luminescent Dyes

Salimgareeva and Kolesov (2005) discussed the application of polymethyl methacrylate-based plastic scintillators, which utilize various luminescent dyes including benzothiazole derivatives. These scintillators and dyes are significant in the development of light-sensitive materials, demonstrating stability in scintillation efficiency, optical transparency, and resistance to thermal, light, and radiation damage (Salimgareeva & Kolesov, 2005).

Synthetic Approaches in Organic Chemistry

The work of Ibrahim (2011) explores various synthetic methods for benzothiazoles and other related compounds, indicating the versatility and significance of benzothiazole derivatives in organic synthesis. The review encompasses the methods developed over the years, emphasizing the broad applications of these compounds in the field of medicinal chemistry (Ibrahim, 2011).

Structural Modifications for Chemotherapeutics

Ahmed et al. (2012) reviewed the structural modifications of benzothiazole derivatives, emphasizing their role as potential chemotherapeutics. The review highlights the development of benzothiazoles and their conjugates as antitumor agents, discussing their biological profiles, synthetic accessibility, and therapeutic applications, particularly in cancer chemotherapy (Ahmed, Yellamelli Valli Venkata, Mohammed, Sultana, & Methuku, 2012).

properties

IUPAC Name

3-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2/c1-2-12-25-18-21-20-17(23(18)14-8-4-3-5-9-14)13-22-15-10-6-7-11-16(15)26-19(22)24/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGJIGYDGCMYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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